molecular formula C2H5NO2 B1666499 Acetohydroxamic acid CAS No. 546-88-3

Acetohydroxamic acid

Numéro de catalogue: B1666499
Numéro CAS: 546-88-3
Poids moléculaire: 75.07 g/mol
Clé InChI: RRUDCFGSUDOHDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acide acétohydroxamique est un dérivé synthétique de l'urée de formule chimique C₂H₅NO₂. Il est connu pour son inhibition puissante et irréversible de l'enzyme uréase dans diverses bactéries et plantes. Ce composé est principalement utilisé pour traiter les infections urinaires causées par des bactéries qui hydrolysent l'urée .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide acétohydroxamique peut être synthétisé en faisant réagir le chlorhydrate d'hydroxylamine avec l'acétate de méthyle en présence d'un catalyseur alcalin solide et d'un solvant alcoolique. La réaction se déroule comme suit : [ \text{CH}3\text{COOCH}_3 + \text{NH}_2\text{OH.HCl} \rightarrow \text{CH}_3\text{CONHOH} + \text{CH}_3\text{OH} + \text{HCl} ] Cette méthode implique le mélange des réactifs dans un réacteur et la neutralisation de l'acide chlorhydrique produit pendant la réaction {_svg_2}.

Méthodes de production industrielle : Dans les milieux industriels, l'acide acétohydroxamique est produit par des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour assurer un rendement élevé et la pureté du produit final .

Types de réactions :

    Oxydation : L'acide acétohydroxamique peut subir des réactions d'oxydation, conduisant à la formation de divers produits d'oxydation.

    Réduction : Il peut également être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

    Substitution : L'acide acétohydroxamique peut participer à des réactions de substitution, en particulier avec des ions métalliques, formant des complexes stables.

Réactifs et conditions courants :

Produits majeurs :

Applications De Recherche Scientifique

Medical Applications

1. Treatment of Urea-Splitting Bacterial Infections
Acetohydroxamic acid is primarily used to treat urinary tract infections caused by urea-splitting bacteria, such as Proteus mirabilis. It works by inhibiting the enzyme urease, which is responsible for hydrolyzing urea into ammonia, thus reducing urinary pH and ammonia levels, creating an environment less favorable for bacterial growth .

  • Clinical Trials : A randomized double-blind study demonstrated that this compound effectively inhibits the growth of struvite stones in patients with chronic urinary infections. Patients treated with this compound showed no significant increase in stone size compared to those receiving a placebo (P < 0.01) over a mean treatment duration of 15.8 months .
StudyParticipantsTreatment DurationResults
Randomized Trial210 spinal cord injury patients2 yearsReduced urinary ammonia levels by 30-48 mg/dl; longer intervals to stone growth (p < 0.005)
Double-Blind Study37 patients with struvite stones15.8 monthsNo doubling of stone size in treated patients (P < 0.01)

2. Inhibition of Urease Activity
this compound's mechanism involves the reversible inhibition of urease, which not only assists in treating infections but also helps manage conditions associated with urinary stones . The drug has been shown to significantly lower urinary saturation levels and ammonium concentrations .

Environmental Applications

1. Degradation of Chemical Warfare Agents
Recent studies have highlighted this compound's potential in degrading Novichok agents, a class of highly toxic nerve agents. The compound promotes rapid hydrolysis of these agents, making it valuable for decontamination efforts .

  • Experimental Findings : Hydroxamic acid salts, including this compound, were found to effectively degrade Novichok agents A-230, A-232, and A-234 within approximately 20 minutes under specific conditions .

Nuclear Processing Applications

1. Complexation in Nuclear Fuel Reprocessing
this compound has been identified as a novel complexant for recycling nuclear fuel materials. Its use simplifies the extraction process and reduces the need for complex equipment in hot cell operations .

  • Research Insights : Studies indicate that this compound can enhance the separation of plutonium from uranium during reprocessing operations, thereby facilitating more efficient nuclear material management .
Application AreaMechanismBenefits
Nuclear ProcessingComplexation with plutoniumSimplified extraction processes; cost savings
Chemical DecontaminationHydrolysis of nerve agentsRapid degradation of toxic agents

Mécanisme D'action

Acetohydroxamic acid exerts its effects by reversibly inhibiting the bacterial enzyme urease. This inhibition prevents the hydrolysis of urea and the subsequent production of ammonia in urine infected with urea-splitting organisms. As a result, the pH and ammonia levels decrease, enhancing the effectiveness of antimicrobial agents .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its potent and irreversible inhibition of urease, making it particularly effective in treating urinary tract infections and preventing kidney stone formation. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Activité Biologique

Acetohydroxamic acid (AHA) is a synthetic compound primarily known for its role as a urease inhibitor, making it significant in treating infections associated with urea-splitting bacteria and in the management of struvite stones. This article explores the biological activities of AHA, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound functions by reversibly inhibiting the enzyme urease , which is produced by certain bacteria. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in urine pH. By inhibiting this enzyme, AHA reduces ammonia levels, thus creating a more favorable environment for antimicrobial agents and helping to prevent the formation and growth of urinary stones.

Therapeutic Applications

  • Management of Struvite Stones : AHA has been used clinically to prevent the growth of struvite stones in patients with urinary tract infections caused by urea-splitting bacteria. A randomized double-blind study demonstrated that patients treated with AHA showed no significant increase in stone size compared to a placebo group, indicating its efficacy in stone management (p < 0.01) .
  • Infection Control : The compound has been shown to reduce urinary ammonia levels significantly in patients with chronic urea-splitting infections. In a clinical trial involving spinal cord injury patients, those treated with AHA exhibited a decrease in ammonia levels ranging from 30 to 48 mg/dL, while placebo patients showed an increase .
  • Synergistic Effects with Antimicrobials : AHA enhances the effectiveness of antibiotics by lowering urine pH and ammonia levels, which are detrimental to many antimicrobial agents . This synergistic effect is particularly beneficial in treating urinary tract infections.

In Vitro Studies

  • A study demonstrated that AHA enhances the killing effect of hydrogen peroxide on both Escherichia coli and Bacillus subtilis, suggesting potential applications in oxidative stress conditions . The research indicated that while AHA alone did not affect cell viability, it significantly increased cell death when combined with oxidative agents.

Clinical Trials

  • In a double-blind trial involving 94 patients with chronic urinary infection, AHA treatment resulted in stone growth occurring in only 17% of patients compared to 46% in the placebo group (p < 0.005) . However, side effects such as tremulousness and phlebothrombosis were noted more frequently in the AHA group.
  • Another study highlighted that AHA effectively inhibits struvite stone growth over an extended period, although long-term safety remains a concern due to reported adverse effects .

Case Studies

StudyPopulationDosageOutcomeSide Effects
Randomized Trial on Struvite Stones18 patients15 mg/kg/dayNo doubling of stone size (p < 0.01)Tremulousness (n=5), phlebothrombosis (n=3)
Urea-Splitting Infection Control210 spinal cord injury patientsNot specifiedDecreased urinary ammonia levels (30-48 mg/dL)Increased adverse reactions compared to placebo

Propriétés

IUPAC Name

N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDCFGSUDOHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022546
Record name Acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetohydroxamic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L
Record name SID49640647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Acetohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00551
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetohydroxamic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Acetohydroxamic Acid reversibly inhibits the bacterial enzyme urease. This inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting organisms, leading to a decrease in pH and ammonia levels. As antimicrobial agents are more effective in such conditions, the effectiveness of these agents is amplified, resulting in a higher cure rate., Inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting bacteria, by reversible inhibition of the bacterial enzyme urease, and by the chelation of nickel, an essential component of urease enzymes. Such enzyme inhibition results in reduction of both urine alkalinity and ammonia concentration. The effectiveness of antibacterial medication is then enhanced and the formation of urinary calculi reduced.
Record name Acetohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00551
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACETOHYDROXAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

546-88-3
Record name Acetohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetohydroxamic acid [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00551
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name acetohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name acetohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name acetohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetohydroxamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ82L2GY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETOHYDROXAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetohydroxamic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89-92 °C, 90.5 °C
Record name Acetohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00551
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACETOHYDROXAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetohydroxamic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetohydroxamic acid
Reactant of Route 2
Reactant of Route 2
Acetohydroxamic acid
Reactant of Route 3
Reactant of Route 3
Acetohydroxamic acid
Reactant of Route 4
Reactant of Route 4
Acetohydroxamic acid
Reactant of Route 5
Acetohydroxamic acid
Reactant of Route 6
Reactant of Route 6
Acetohydroxamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.